Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]
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Overview
Description
Spiro[1,3-dioxolane-2,9’-pentacyclo[4300~2,5~0~3,8~0~4,7~]nonane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] typically involves the reaction of dioxolane derivatives with pentacyclononane precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dioxolane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane]
- 1’-bromospiro(1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane)-4’-ylamine
Uniqueness
Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
427-83-8 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane] |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12-1)9-5-3-4-7(5)10(11)8(4)6(3)9/h3-10H,1-2H2 |
InChI Key |
GZAJDGYGJUUAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3C4C5C3C6C5C4C26 |
Origin of Product |
United States |
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